GDP-D-mannose disodium salt
Overview
Description
Mechanism of Action
Target of Action
The primary targets of GDP-D-mannose disodium salt are enzymes called mannosyltransferases . These enzymes play a crucial role in metabolism, particularly in glycosyltransferase reactions .
Mode of Action
this compound acts as a substrate for mannosyltransferases . It is known as the donor of activated mannose in all glycolytic reactions . This compound interacts with its targets, leading to the catalysis of mannosylation, which is a type of glycosylation .
Biochemical Pathways
this compound is involved in several biochemical pathways. It is a nucleotide sugar that is a substrate for glycosyltransferase reactions in metabolism . It is essential in eukaryotes and is known as the donor of activated mannose in all glycolytic reactions . GDP-D-mannose is produced from GTP and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase .
Pharmacokinetics
It is known that this compound is present in high cytosolic levels in saccharomyces cerevisiae , suggesting that it may have good bioavailability within cells.
Result of Action
The action of this compound results in the mannosylation of proteins, which is a type of glycosylation . This process is crucial for protein function and cellular processes. For instance, it is involved in the synthesis of the trimannoside core of complex, high-mannose or hybrid N-glycans .
Biochemical Analysis
Biochemical Properties
GDP-D-mannose disodium salt is involved in several biochemical reactions, primarily as a donor of mannose residues. It interacts with enzymes such as mannosyltransferases, which catalyze the transfer of mannose from this compound to acceptor molecules. This interaction is critical for the synthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and signaling . Additionally, this compound is a precursor for the synthesis of GDP-L-fucose, another important sugar nucleotide .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is involved in the glycosylation of proteins, which affects protein folding, stability, and function. This compound also plays a role in cell wall biosynthesis in yeast and other organisms, impacting cell structure and integrity . Furthermore, this compound is essential for the proper functioning of the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur .
Molecular Mechanism
At the molecular level, this compound acts as a substrate for glycosyltransferase enzymes, facilitating the transfer of mannose residues to target molecules. This process involves the binding of this compound to the active site of the enzyme, followed by the transfer of the mannose residue to the acceptor molecule . The compound’s role in glycosylation is crucial for the proper folding and function of glycoproteins, which are involved in various cellular processes, including cell signaling and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable at -20°C, but its stability can be affected by factors such as temperature and pH . Over time, degradation of this compound can lead to a decrease in its effectiveness in biochemical assays and cellular studies. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in glycosylation processes .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. At lower doses, the compound is generally well-tolerated and can effectively participate in glycosylation processes. At higher doses, this compound may exhibit toxic or adverse effects, potentially disrupting normal cellular functions and metabolic pathways . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fructose and mannose metabolism, ascorbate and aldarate metabolism, and amino sugar and nucleotide sugar metabolism . It is a key intermediate in the biosynthesis of N-glycans, which are essential for protein glycosylation . The compound interacts with enzymes such as phosphomannose isomerase and GDP-mannose pyrophosphorylase, which are involved in its synthesis and utilization .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments, including the endoplasmic reticulum and Golgi apparatus . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound are critical for its role in glycosylation processes and other biochemical reactions .
Subcellular Localization
This compound is primarily localized in the cytosol, where it participates in glycosylation reactions . It is also found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis of glycoproteins and glycolipids . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
GDP-D-mannose disodium salt is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase). The reaction involves the transfer of a guanosine diphosphate (GDP) group to mannose-1-phosphate, forming GDP-D-mannose .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme mannose-1-phosphate guanylyltransferase, facilitating the efficient conversion of GTP and mannose-1-phosphate to GDP-D-mannose .
Chemical Reactions Analysis
Types of Reactions
GDP-D-mannose disodium salt undergoes various chemical reactions, including:
Glycosylation: It acts as a donor substrate in glycosylation reactions, transferring mannose residues to acceptor molecules.
Common Reagents and Conditions
Glycosylation: Mannosyltransferases are the enzymes commonly used in glycosylation reactions involving this compound.
Major Products
Glycosylation: The major products are glycoproteins and glycolipids with mannose residues.
Epimerization: The major product is GDP-L-fucose.
Scientific Research Applications
GDP-D-mannose disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study glycosylation processes.
Industry: It is used in the production of recombinant glycoproteins and other biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
GDP-L-fucose: Formed from GDP-D-mannose through epimerization.
UDP-glucose: Another nucleotide sugar involved in glycosylation reactions.
UDP-galactose: Similar to GDP-D-mannose but donates galactose residues instead of mannose.
Uniqueness
GDP-D-mannose disodium salt is unique due to its specific role in donating mannose residues in glycosylation reactions. This specificity is crucial for the biosynthesis of certain glycoproteins and glycolipids that are not formed by other nucleotide sugars .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGKSFNHBWACO-RAUZPKMFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468728 | |
Record name | GDP-D-mannose disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148296-46-2 | |
Record name | GDP-D-mannose disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.